molecular formula C28H34N2O5 B11122309 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122309
M. Wt: 478.6 g/mol
InChI Key: AJVNUTVYMSXDET-LCUIJRPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the benzofuran moiety, and the attachment of the diethylamino and methoxyphenyl groups. Common reagents and conditions used in these reactions may include:

    Formation of the pyrrol-2-one core: This step may involve the condensation of appropriate starting materials under acidic or basic conditions.

    Introduction of the benzofuran moiety: This can be achieved through cyclization reactions involving suitable precursors.

    Attachment of the diethylamino and methoxyphenyl groups: These groups can be introduced through substitution reactions using reagents such as diethylamine and methoxyphenyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The diethylamino and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may enable it to bind to specific targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be investigated for its pharmacological properties. Its potential to interact with biological targets could lead to the development of new therapeutic agents for various diseases.

Industry

In industrial applications, 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one may include other pyrrol-2-one derivatives, benzofuran-containing compounds, and molecules with diethylamino or methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects.

Properties

Molecular Formula

C28H34N2O5

Molecular Weight

478.6 g/mol

IUPAC Name

(4Z)-1-[3-(diethylamino)propyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H34N2O5/c1-5-29(6-2)14-7-15-30-25(19-8-11-22(34-4)12-9-19)24(27(32)28(30)33)26(31)20-10-13-23-21(17-20)16-18(3)35-23/h8-13,17-18,25,31H,5-7,14-16H2,1-4H3/b26-24-

InChI Key

AJVNUTVYMSXDET-LCUIJRPUSA-N

Isomeric SMILES

CCN(CC)CCCN1C(/C(=C(\C2=CC3=C(C=C2)OC(C3)C)/O)/C(=O)C1=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C2=CC3=C(C=C2)OC(C3)C)O)C(=O)C1=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.